molecular formula C18H18BrFN2O B586405 Didemethyl Citalopram-d6 Hydrobromide CAS No. 1286427-93-7

Didemethyl Citalopram-d6 Hydrobromide

Cat. No. B586405
CAS RN: 1286427-93-7
M. Wt: 383.294
InChI Key: HPONIRDZJWMVDD-FJBJLJJHSA-N
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Description

Didemethyl Citalopram-d6 Hydrobromide is a stable isotope labelled compound . It has a molecular formula of C18H12D6BrFN2O and a molecular weight of 383.29 . It is used in the field of neurology research, particularly in the areas of neurotransmission, nociception, Alzheimer’s, memory, learning and cognition, Parkinson’s, schizophrenia, addiction, and pain and inflammation .


Molecular Structure Analysis

The molecular structure of Didemethyl Citalopram-d6 Hydrobromide consists of a 3-aminopropyl group, a 4-fluorophenyl group, and a 1,3-dihydro-5-isobenzofurancarbonitrile group . The InChI string representation of its structure is InChI=1S/C18H17FN2O.BrH/c19-16-5-3-15 (4-6-16)18 (8-1-9-20)17-7-2-13 (11-21)10-14 (17)12-22-18;/h2-7,10H,1,8-9,12,20H2;1H .


Physical And Chemical Properties Analysis

Didemethyl Citalopram-d6 Hydrobromide has a molecular weight of 383.29 . Its exact mass and monoisotopic mass are 376.05865 g/mol . It has a topological polar surface area of 59 Ų and a complexity of 426 . It has 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 4 rotatable bonds .

Safety And Hazards

Citalopram hydrobromide, a related compound, is harmful if swallowed . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and not to eat, drink, or smoke when using this product . If swallowed, it is advised to call a poison center or doctor/physician if you feel unwell and rinse mouth .

properties

IUPAC Name

1-(3-amino-1,1,2,2,3,3-hexadeuteriopropyl)-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O.BrH/c19-16-5-3-15(4-6-16)18(8-1-9-20)17-7-2-13(11-21)10-14(17)12-22-18;/h2-7,10H,1,8-9,12,20H2;1H/i1D2,8D2,9D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPONIRDZJWMVDD-FJBJLJJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)C#N)C(O1)(CCCN)C3=CC=C(C=C3)F.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)C([2H])([2H])C([2H])([2H])N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Didemethyl Citalopram-d6 Hydrobromide

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